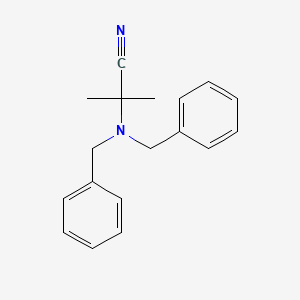

2-(Dibenzylamino)-2-methylpropanenitrile

Description

2-(Dibenzylamino)-2-methylpropanenitrile (C₁₉H₂₁N₂, MW 277.39 g/mol) is a tertiary amine-substituted nitrile featuring a methyl group and two benzyl groups on the central carbon atom. For example, compounds like (S)-methyl-2-(dibenzylamino)-3-hydroxypropanoate () are intermediates in asymmetric synthesis, implying that this compound may serve a similar role in nucleophilic or catalytic reactions .

Properties

IUPAC Name |

2-(dibenzylamino)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-18(2,15-19)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMOHEGEOSPTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-2-methylpropanenitrile typically involves the reaction of dibenzylamine with a suitable nitrile precursor under controlled conditions. One common method is the alkylation of dibenzylamine with 2-chloro-2-methylpropanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like alkoxides, thiolates, or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dibenzylamino)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dibenzylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to nitrile-bearing molecules with amino substituents, triazine herbicides, and fluoran-based leuco dyes (Table 1).

Table 1: Key Properties of 2-(Dibenzylamino)-2-methylpropanenitrile and Analogs

*Inferred from analogous compounds in .

Key Observations:

Functional Groups: The target compound’s tertiary amine and nitrile groups contrast with procyazine’s triazine core and fluoran’s oxygenated lactone structure. Unlike the fluoran dye (), which relies on π-conjugation for color-forming properties, this compound lacks extended conjugation, limiting its utility in optical applications .

Biological Activity

2-(Dibenzylamino)-2-methylpropanenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 250.35 g/mol

- CAS Number : 1936001-61-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing varying degrees of effectiveness.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition at low concentrations |

| Escherichia coli | Moderate inhibitory effects |

| Candida albicans | Effective antifungal activity |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains. Results indicated significant inhibition of growth for certain Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the secretion of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The anti-inflammatory mechanism appears to involve modulation of specific signaling pathways related to inflammation. This includes the inhibition of cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines.

| Study Focus | Findings |

|---|---|

| Cytotoxic Effects | Induces apoptosis in cancer cell lines |

| Cell Cycle Arrest | Causes cell cycle arrest in a dose-dependent manner |

Case Study: Anticancer Activity Assessment

In a recent study assessing the cytotoxic effects on human cancer cell lines, results showed that the compound induced apoptosis and cell cycle arrest. This highlights its potential for development as a therapeutic agent in oncology.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans |

| Anti-inflammatory Effects | Inhibits TNF-alpha and IL-6 production in LPS-stimulated macrophages |

| Anticancer Properties | Induces apoptosis in cancer cell lines; potential for drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.